molecular formula C7H12O B8291412 Allyl but-2-enyl ether

Allyl but-2-enyl ether

Cat. No.: B8291412
M. Wt: 112.17 g/mol
InChI Key: ATVLDLYAISLOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl but-2-enyl ether is an organic compound with the molecular formula C7H12O . In scientific research, this compound and its isomer, the but-2-enyl (crotyl) ether, have been investigated for their utility as protecting groups in complex organic synthesis, particularly in carbohydrate chemistry . Protecting groups are crucial tools for the temporary blocking of specific functional groups, like hydroxy groups, to control reactivity during multi-step synthetic sequences. The but-2-enyl ether group is valued for its stability under a range of conditions, such as mild acid hydrolysis and the basic environment required for benzylation. A key feature is its selective removal, which can be achieved using reagents like potassium t-butoxide in dimethyl sulphoxide, allowing for precise deprotection at a late stage in a synthesis . The isomerization and cleavage of such allylic ether systems can also be mediated by transition metal catalysts, including tristriphenylphosphinerhodium(I) chloride, offering alternative methods for their removal . Beyond its synthetic utility, allyl compounds as a class are found in various natural sources, such as garlic, and some are studied for their biological activity, including potential anticancer properties, though this research is not specific to this compound itself . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-prop-2-enoxybut-2-ene

InChI

InChI=1S/C7H12O/c1-3-5-7-8-6-4-2/h3-5H,2,6-7H2,1H3

InChI Key

ATVLDLYAISLOEO-UHFFFAOYSA-N

Canonical SMILES

CC=CCOCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Parameter ABE OCT CYC ACE Allyl Phenyl Ether
Ea (kcal/mol) 18.2 24.7 23.9 17.8 19.5
BDE (kcal/mol) 82.5 95.3 94.8 81.9 83.2
ΔrG (kcal/mol) -26.6 -21.5 -20.8 -26.1 -25.8
k (M⁻¹s⁻¹) 5.4 × 10⁸ 1.2 × 10⁷ 1.0 × 10⁷ 5.8 × 10⁸ 4.9 × 10⁸
Polymer Mw (Da) 50,000 30,000 28,000 52,000 45,000

Q & A

Q. What are the established synthetic methodologies for preparing allyl but-2-enyl ether, and what reaction parameters are critical for optimizing yield?

this compound can be synthesized via Williamson ether synthesis, involving the reaction of but-2-enol with allyl halides (e.g., allyl bromide) in the presence of a strong base like sodium hydride (NaH). For example, menthyl allyl ether was synthesized using NaH and allyl bromide under reflux conditions, yielding >90% product . Critical parameters include base selection, reaction temperature, and stoichiometric control to minimize side reactions such as elimination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal:

  • ¹H NMR : Peaks at δ 5.8–5.2 ppm (allylic protons), δ 4.0–3.8 ppm (ether oxygen-linked methylene), and δ 1.6–1.4 ppm (but-2-enyl methyl group) .
  • ¹³C NMR : Signals for the allyl (115–120 ppm) and ether carbons (70–75 ppm). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (114.14 g/mol) and purity .

Advanced Research Questions

Q. How do transition metal catalysts, such as Rh(I) complexes, influence the regioselective cleavage of allyl but-2-enyl ethers, and what mechanistic insights support these findings?

Rhodium catalysts like RhCl(PPh₃)₃ enable selective cleavage of allyl ethers via oxidative addition to form π-complex intermediates. Computational studies reveal that van der Waals complexes between Pd(0) and allyl ethers are enthalpically stabilized but disfavored entropically under low concentrations, suggesting the resting state is the free catalyst and substrate . For this compound, RhCl(PPh₃)₃ achieves >90% cleavage yields under mild reflux conditions in aqueous ethanol, outperforming PdCl₂ or IrCl₃ .

Q. In carbohydrate chemistry, how does the but-2-enyl ether group compare to other protecting groups in stability and deprotection efficiency?

The but-2-enyl (crotyl) ether is stable under acidic and benzylation conditions but is rapidly cleaved by potassium tert-butoxide in dimethyl sulfoxide (DMSO) via base-induced β-elimination. This selectivity allows its use in multi-step syntheses, such as galactopyranose derivatives, where conventional acid-labile groups fail . Deprotection yields exceed 90%, with minimal side reactions.

Q. What kinetic methods and computational models elucidate the copolymerization behavior of this compound with monomers like maleic anhydride?

Reactivity ratios (r₁ and r₂) determined via the Fineman-Ross (F-R), Kelen-Tüdős (K-T), and Yezrielev-Brokhina-Roskin (YBR) methods reveal that this compound (r₁ ≈ 0.33) preferentially incorporates into copolymers over maleic anhydride (r₂ ≈ 0.05) . Computational docking studies further explain steric and electronic effects influencing monomer reactivity.

Q. What role do van der Waals (vdW) complexes play in the catalytic cycles of this compound with Pd(0) complexes?

Density functional theory (DFT) calculations show that Pd(0)(TFP)₂ forms a vdW complex with allyl ethers, stabilized by 37.0 kJ/mol enthalpically. However, entropic penalties at low concentrations make the separated reactants (Pd(0) and ether) the dominant pre-catalytic state, impacting reaction rate predictions .

Q. How do biocatalytic methods, such as myoglobin variants, enable functionalization of this compound derivatives?

Engineered myoglobin (e.g., Mb(L29S,H64V,V68F)) catalyzes Doyle-Kirmse reactions with allyl but-2-enyl sulfide analogs, achieving >99% conversion and 8,800 catalytic turnovers. This highlights potential for enzymatic C–S bond formation in ether-functionalized substrates .

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